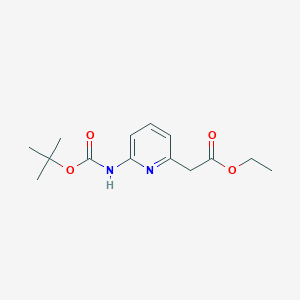

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Descripción

Propiedades

Número CAS |

408365-87-7 |

|---|---|

Fórmula molecular |

C14H19NO4 |

Peso molecular |

265.30 g/mol |

Nombre IUPAC |

tert-butyl 6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C14H19NO4/c1-5-18-12(16)9-10-7-6-8-11(15-10)13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3 |

Clave InChI |

BRJFKWWIPOBJNV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C |

SMILES canónico |

CCOC(=O)CC1=NC(=CC=C1)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 6-aminopyridine, followed by the protection of the amino group with tert-butoxycarbonyl (Boc) group . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethyl ester group.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Deprotection: The major product is the free amine derivative of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of the pyridine ring, which is a common motif in many biologically active molecules.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. For instance, it can be converted into derivatives that exhibit anti-inflammatory and anti-cancer properties. The tert-butoxycarbonyl (Boc) group provides a protective function during chemical reactions, making it easier to manipulate the molecule without affecting sensitive sites.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to yield compounds with potent anticancer activity. For example, modifications to the pyridine moiety have led to the development of new inhibitors targeting specific cancer pathways, showcasing its potential in drug discovery .

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating complex organic structures. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Role as a Reagent

This compound can function as a reagent in coupling reactions, allowing for the formation of amide bonds with various amines. This property is particularly useful in peptide synthesis, where precise control over amino acid sequences is required.

Case Study: Peptide Synthesis

In a recent study, researchers employed this compound to synthesize peptides with enhanced bioactivity. The Boc group was selectively removed under mild conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive amino acid side chains .

Applications in Material Science

Beyond medicinal applications, this compound is also being explored for its potential uses in material science, particularly in the development of functional polymers.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers synthesized using this compound exhibit improved performance characteristics suitable for various industrial applications .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents |

| Organic Synthesis | Building block for complex organic structures | Peptide synthesis |

| Material Science | Enhances properties of functional polymers | Improved thermal stability |

Mecanismo De Acción

The mechanism by which Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal a reactive amine, which can then interact with enzymes or receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

- CAS Number : 408365-87-7

- Molecular Formula : C₁₄H₂₀N₂O₄

- Molecular Weight : 280.32 g/mol

- Solubility: Slightly soluble in chloroform, methanol, and DMSO .

- Applications : A key intermediate in peptide nucleic acid (PNA) synthesis and other organic transformations, valued for its tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine during reactions .

Comparison with Structurally Similar Compounds

The compound belongs to a class of ethyl esters featuring pyridine cores with functionalized substituents. Below is a detailed comparison with analogous molecules:

Positional Isomers on the Pyridine Ring

Functional Group Variations

Core Heterocycle Modifications

Physicochemical Properties

- Solubility Trends : The trifluoromethyl-substituted analog (CAS 1311278-84-8) shows higher lipophilicity (logP ~2.5) compared to the target compound (logP ~1.8), influencing membrane permeability .

- Thermal Stability : Boc-protected compounds (e.g., CAS 408365-87-7) decompose above 150°C, whereas sulfonamide derivatives (e.g., CAS 108838-88-6) are stable up to 200°C .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic: What are the optimized synthetic protocols for Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate?

Answer:

The compound is synthesized via a two-step process:

Esterification : React 2-(6-chloro-3-pyridinyl)acetonitrile with ethanol and catalytic sulfuric acid under reflux to yield ethyl 2-(6-chloro-3-pyridinyl)acetate.

Boc Protection : Substitute the chloro group with a tert-butoxycarbonyl (Boc) amine via nucleophilic displacement using Boc-amine precursors under basic conditions. Hydrolysis of the ester intermediate with sodium hydroxide in methanol/water yields the final product. Key parameters include temperature control (20–25°C for hydrolysis) and stoichiometric optimization of Boc reagents to minimize side reactions .

Basic: Which spectroscopic methods are critical for characterizing this compound and its derivatives?

Answer:

- 1H/13C-NMR : Confirm regioselective Boc protection and pyridyl-acetate backbone integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while pyridin-2-yl protons show distinct splitting patterns (e.g., doublet of doublets near 7.5–8.5 ppm) .

- FTIR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for both ester and Boc groups.

- Elemental Analysis : Validate metal content in coordination complexes (e.g., Cu(II) salts) with ≤0.5% deviation from theoretical values .

Basic: How should researchers handle this compound given limited toxicity data?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritancy.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis.

- Disposal : Neutralize with dilute NaOH before disposal as halogenated waste .

Advanced: How does this compound participate in Pd-catalyzed α-arylation reactions?

Answer:

The pyridyl-acetate moiety undergoes Pd/X-Phos-catalyzed coupling with aryl halides (e.g., 6-bromoquinoline) to form diheteroaryl ketones. Key factors:

- Ligand Choice : X-Phos (L6) enhances yield (up to 87%) by stabilizing the Pd intermediate.

- Solvent : Use toluene or THF for optimal π-π stacking between pyridyl and aryl groups.

- Kinetics : Monitor reaction progress via LCMS ([M+H]+ peaks) to avoid over-arylation .

Advanced: What coordination chemistry applications exist for derivatives of this compound?

Answer:

Thiosemicarbazone derivatives (e.g., HL1/HL2) form stable Cu(II) complexes (e.g., [Cu(L1)Br]). Methodological insights:

- Synthesis : React thiosemicarbazones with Cu(II) salts (Br⁻, Cl⁻, NO₃⁻) in ethanol/water (1:1) at 60°C.

- Antioxidant Activity : Assess via ABTS assay; HL1 shows IC₅₀ ≈ 12 µM (vs. Trolox IC₅₀ ≈ 15 µM) .

Advanced: What strategies enable functionalization of the pyridin-2-yl ring?

Answer:

- Sulfonylation : React with 3-chloro-2-methylbenzenesulfonyl chloride in DCM/TEA to introduce sulfonamide groups at the 6-position.

- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to attach aryl boronic acids.

- Protection/Deprotection : Boc groups are cleaved with TFA/DCM (1:1) for subsequent amide coupling .

Advanced: How is this compound utilized in peptide nucleic acid (PNA) synthesis?

Answer:

It serves as a Boc-protected backbone for PNAs targeting double-stranded DNA:

Conjugation : Couple with Fmoc-protected PNA monomers using HATU/DIPEA in DMF.

Deprotection : Remove Boc groups with TFA to expose amino termini for chain elongation.

Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: How do solvent polarity and temperature affect ester hydrolysis during synthesis?

Answer:

- Polarity : Hydrolysis rates increase in polar protic solvents (e.g., MeOH/H₂O vs. THF) due to enhanced nucleophilic attack by OH⁻.

- Temperature : Elevated temperatures (≥40°C) accelerate hydrolysis but risk Boc group cleavage. Optimal: 0–25°C for controlled reactivity .

Methodological Contradiction: Why do yields vary in Pd-catalyzed reactions?

Analysis:

- Ligand Effects : X-Phos (87% yield) outperforms PPh₃ (<50%) by reducing steric hindrance.

- Substrate Scope : Electron-deficient aryl halides (e.g., 6-bromoquinoline) react faster than electron-rich analogs.

- Side Reactions : Competing proto-decupling occurs in acidic conditions; buffer with NaHCO₃ (pH 8–9) .

Data Gap: What ecological toxicity data exist for this compound?

Analysis:

No ecotoxicological data (persistence, bioaccumulation) are reported. Mitigation strategies:

- Biodegradation Screening : Use OECD 301F assay to assess microbial degradation.

- Waste Management : Incinerate at >800°C with scrubbers to prevent VOC emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.